2-(1H-Indol-7-yl)ethanol
Overview
Description
2-(1H-Indol-7-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. The indole nucleus is known for its aromaticity and the presence of a nitrogen atom in the five-membered ring, which imparts unique chemical and biological properties to the compounds containing this structure .
Mechanism of Action
Target of Action
2-(1H-Indol-7-yl)ethanol, like many indole derivatives, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities, suggesting they have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting they can induce a wide range of molecular and cellular changes . For example, some indole derivatives have been found to have inhibitory activity against influenza A .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . 2-(1H-Indol-7-yl)ethanol, as an indole derivative, may interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to these diverse biological activities .
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms It is plausible that this compound might be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-7-yl)ethanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-7-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of indole-7-carboxaldehyde or indole-7-carboxylic acid.
Reduction: Formation of 2-(1H-dihydroindol-7-yl)ethanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-Indol-7-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tryptophol: 2-(1H-Indol-3-yl)ethanol, a naturally occurring indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole nucleus and a carboxylic acid group at the C-3 position.
Serotonin: 5-Hydroxytryptamine, a neurotransmitter with an indole nucleus and a hydroxyl group at the C-5 position.
Uniqueness
2-(1H-Indol-7-yl)ethanol is unique due to the position of the hydroxyl group at the C-7 position of the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-7-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-5-9-3-1-2-8-4-6-11-10(8)9/h1-4,6,11-12H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUZTSLWOONOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCO)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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